molecular formula C7H6BrI B571576 1-Bromo-3-iodo-5-methylbenzene CAS No. 116632-38-3

1-Bromo-3-iodo-5-methylbenzene

Cat. No. B571576
M. Wt: 296.933
InChI Key: CJNMQLWBTZQNAM-UHFFFAOYSA-N
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Description

1-Bromo-3-iodo-5-methylbenzene is an organic compound with the molecular formula C7H6BrI . It is a derivative of benzene, which is one of the fundamental structures in organic chemistry .


Synthesis Analysis

The synthesis of 1-Bromo-3-iodo-5-methylbenzene can be achieved through several methods. One common method is the Suzuki cross-coupling of 1-bromo-3-chloro-5-iodobenzene with arylboronic acids . This allows for the attachment of various substituents to tailor the chemical structure . Another method involves an eight-step synthesis from benzene .


Molecular Structure Analysis

The molecular structure of 1-Bromo-3-iodo-5-methylbenzene consists of a benzene ring with bromine, iodine, and a methyl group attached to it . The exact mass of the molecule is 295.869751 Da .


Chemical Reactions Analysis

Benzene derivatives like 1-Bromo-3-iodo-5-methylbenzene can undergo electrophilic aromatic substitution reactions . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .


Physical And Chemical Properties Analysis

1-Bromo-3-iodo-5-methylbenzene has a molecular weight of 296.931 Da . It has a density of 2.062 g/cm3 and a boiling point of 268.1ºC at 760 mmHg .

Scientific Research Applications

  • Thermochemistry of Halogen-Substituted Methylbenzenes : This study explored the thermochemical properties of various bromo- and iodo-substituted methylbenzenes, including compounds similar to 1-Bromo-3-iodo-5-methylbenzene, by examining their vapor pressures, vaporization, fusion, and sublimation enthalpies. The findings contribute to understanding the fundamental physical properties of such compounds (Verevkin et al., 2015).

  • Ring Halogenations of Polyalkylbenzenes : This research involved the use of halogenating agents for ring halogenations of polyalkylbenzenes, a process relevant to the synthesis of halogenated compounds like 1-Bromo-3-iodo-5-methylbenzene. The study provides insight into selectivities in substrates, halogen sources, and catalysts, which is vital for synthetic chemistry applications (Bovonsombat & Mcnelis, 1993).

  • CuI-catalyzed Domino Process : This paper presents a CuI-catalyzed coupling process of 1-bromo-2-iodobenzenes with beta-keto esters, leading to 2,3-disubstituted benzofurans. Such transformations are crucial in the synthesis of complex organic compounds and highlight the application of 1-Bromo-3-iodo-5-methylbenzene in catalyzed synthesis reactions (Lu et al., 2007).

  • Efficient Methods for 1,2-Dibromobenzenes Synthesis : This study discusses the synthesis of various dibromobenzene derivatives, including compounds structurally similar to 1-Bromo-3-iodo-5-methylbenzene. These compounds are valuable precursors for organic transformations and serve as intermediates in chemical syntheses (Diemer et al., 2011).

  • Liquid-phase Oxidation of Methylbenzenes : Research into the liquid-phase oxidation of methylbenzenes, including brominated and iodinated variants, is relevant for understanding the chemical behavior and potential applications of 1-Bromo-3-iodo-5-methylbenzene in oxidation reactions (Okada & Kamiya, 1981).

Safety And Hazards

1-Bromo-3-iodo-5-methylbenzene may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound . In case of skin contact, wash with plenty of soap and water .

Future Directions

The future directions of 1-Bromo-3-iodo-5-methylbenzene could involve its use in the synthesis of other organic compounds. For example, it could be used in the synthesis of benzene derivatives through electrophilic aromatic substitution . Additionally, it could be used in the large-scale synthesis of the thromboxane receptor antagonist .

properties

IUPAC Name

1-bromo-3-iodo-5-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrI/c1-5-2-6(8)4-7(9)3-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJNMQLWBTZQNAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40697110
Record name 1-Bromo-3-iodo-5-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40697110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3-iodo-5-methylbenzene

CAS RN

116632-38-3
Record name 1-Bromo-3-iodo-5-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40697110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
RH Tale, GK Toradmal, VB Gopula - RSC advances, 2015 - pubs.rsc.org
… 1-Bromo-3-iodo-5-methylbenzene 2o: light yellow liquid, yield 96% 1 H NMR (CDCl 3 , 400 MHz): δ 2.28 (s, 3H), 7.29 (s, 1H), 7.46 (s, 1H), 7.65 (s, 1H). HRMS; calcd for: C 7 H 6 BrI, …
Number of citations: 14 pubs.rsc.org

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